

# Technical Guide: Spectroscopic Profile of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

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## Compound of Interest

**Compound Name:** 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride

**Cat. No.:** B583119

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## Introduction

**3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride** is a key pharmaceutical intermediate, notably in the synthesis of the antiviral drug Boceprevir.<sup>[1][2]</sup> Its specific chemical structure, featuring a cyclobutyl group, an aminoketone, and an amide functional group, presents a unique spectroscopic fingerprint. This guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

It is important to note that publicly accessible, experimentally-derived spectroscopic data for **3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride** is limited. Therefore, the data presented herein is a theoretical prediction based on established principles of spectroscopy and the known chemical structure of the molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the expected analytical profile of this compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride**.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.5	br s	3H	$-\text{NH}_3^+$
~7.5 - 8.0	br s	1H	$-\text{C}(\text{O})\text{NH}_2$ (cis)
~7.0 - 7.5	br s	1H	$-\text{C}(\text{O})\text{NH}_2$ (trans)
~4.5 - 4.8	t	1H	$-\text{CH}(\text{NH}_3^+)-$
~2.5 - 2.8	m	1H	$-\text{CH}(\text{cyclobutyl})-$
~2.0 - 2.3	m	2H	$-\text{CH}_2(\text{cyclobutyl})$
~1.8 - 2.0	m	2H	$-\text{CH}_2(\text{cyclobutyl})$
~1.6 - 1.8	m	2H	$-\text{CH}_2(\text{cyclobutyl})$
~1.4 - 1.6	m	2H	$-\text{CH}_2-\text{CH}(\text{cyclobutyl})-$

Solvent:  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ . Chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~195 - 205	$\text{C=O}$ (ketone)
~170 - 175	$\text{C=O}$ (amide)
~55 - 60	$-\text{CH}(\text{NH}_3^+)-$
~40 - 45	$-\text{CH}(\text{cyclobutyl})-$
~35 - 40	$-\text{CH}_2-\text{CH}(\text{cyclobutyl})-$
~25 - 30	$-\text{CH}_2(\text{cyclobutyl})$
~15 - 20	$-\text{CH}_2(\text{cyclobutyl})$

Solvent: D<sub>2</sub>O or DMSO-d<sub>6</sub>. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Strong, Broad	N-H stretch (amide & amine HCl)
~3000 - 2850	Medium	C-H stretch (aliphatic)
~1720 - 1700	Strong	C=O stretch (ketone)
~1680 - 1650	Strong	C=O stretch (amide I)
~1640 - 1600	Medium	N-H bend (amine HCl)
~1620 - 1580	Medium	N-H bend (amide II)
~1470 - 1450	Medium	C-H bend (CH <sub>2</sub> )

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z (amu)	Assignment
185.1285	[M+H] <sup>+</sup> (protonated molecule)
168.1234	[M+H - NH <sub>3</sub> ] <sup>+</sup>
140.0917	[M+H - C(O)NH <sub>2</sub> ] <sup>+</sup>
113.0808	[Cyclobutyl-CH <sub>2</sub> -CH=C=O] <sup>+</sup>
85.0648	[Cyclobutyl-CH=NH <sub>2</sub> ] <sup>+</sup>
57.0704	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

Ionization mode: Electrospray Ionization (ESI), positive ion mode.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans will be necessary due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

### Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).

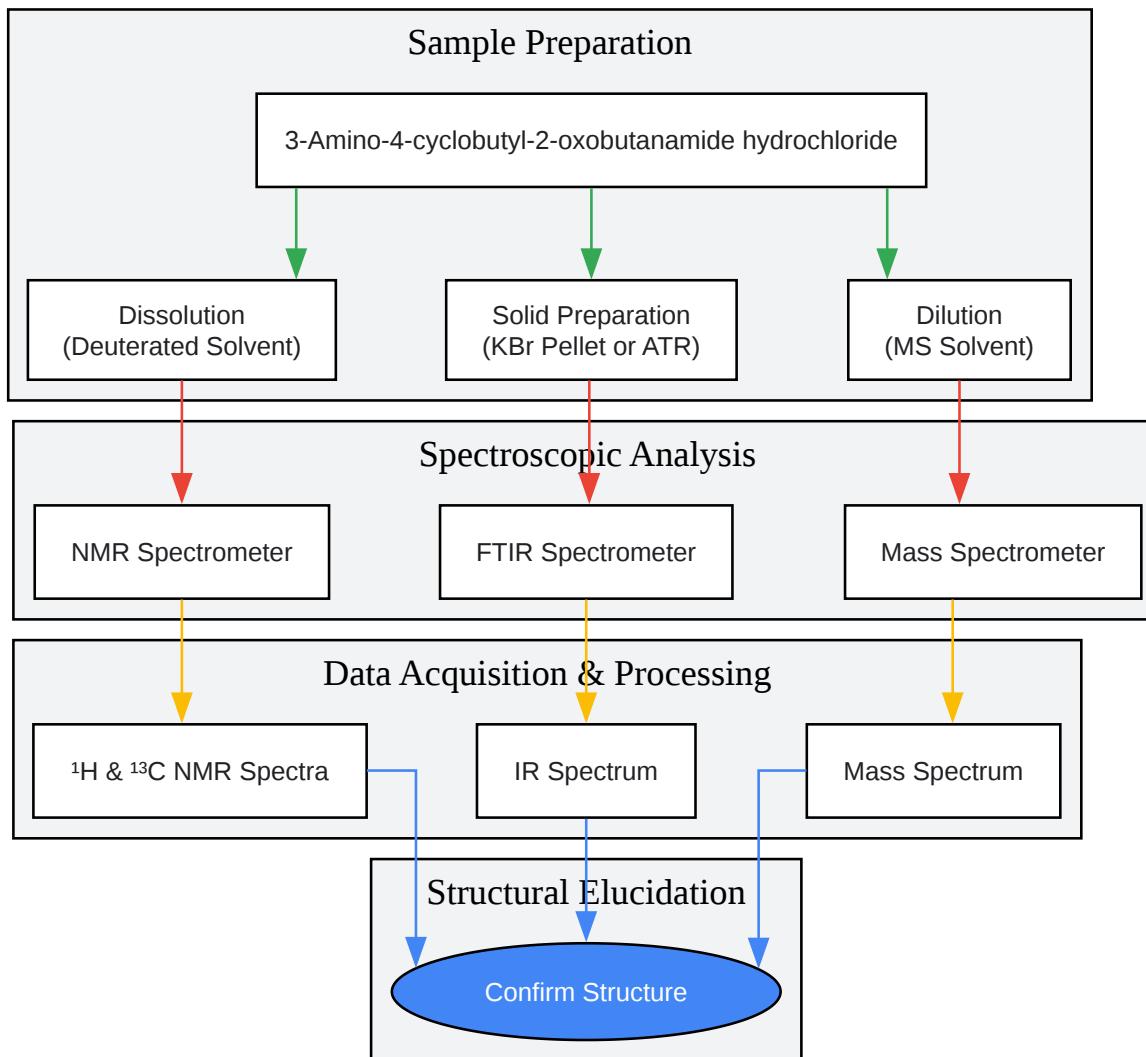
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

### Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak ( $[M+H]^+$ ) and analyze the fragmentation pattern to confirm the structure.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

## Conclusion

This technical guide provides a comprehensive, albeit theoretical, spectroscopic profile of **3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride**. The predicted NMR, IR, and MS data offer valuable insights for the identification and characterization of this important pharmaceutical intermediate. The provided experimental protocols serve as a standard reference for researchers aiming to acquire and interpret spectroscopic data for this and similar

compounds. While awaiting the public availability of experimental spectra, this guide serves as a robust foundational resource for professionals in the field.

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